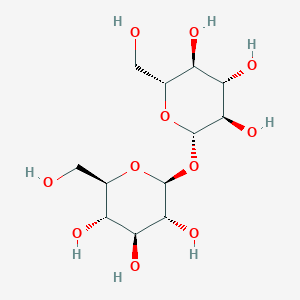

beta,beta-Trehalose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Beta,beta-trehalose is a trehalose in which both glucose residues have beta-configuration at the anomeric carbon. It is a trehalose and a beta-D-glucoside.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of beta,beta-Trehalose, particularly in neurodegenerative diseases such as Alzheimer's disease. Research indicates that trehalose treatment can reduce secreted beta-amyloid levels in neurons, which are implicated in the pathogenesis of Alzheimer's. This effect is believed to be mediated by reducing the colocalization of amyloid precursor protein and beta-secretase, rather than through autophagy mechanisms .

Cellular Senescence and Healing

This compound has been shown to induce a senescence-like state in human fibroblasts, promoting extensive epidermal spread in living skin equivalents without adverse effects. This property suggests its potential for enhancing wound healing and tissue regeneration . The underlying mechanisms involve upregulation of specific cell cycle regulators and pathways associated with cellular aging.

Preservation of Biological Materials

The compound is widely recognized for its ability to stabilize proteins, enzymes, and cellular structures during preservation processes. For instance, trehalose has been utilized effectively in organ preservation solutions, improving lung quality post-transplantation compared to traditional solutions . Its protective effects extend to extracellular vesicles, where it minimizes aggregation and preserves biological activity during storage .

Diabetes Management

This compound has also been explored as a dietary supplement for managing glucose levels in diabetic individuals. Studies suggest that it may provide a more stable blood glucose response compared to traditional sugars like glucose .

Cryopreservation

In cryobiology, this compound is employed to protect cells and tissues during freezing processes. Its ability to form a glassy state helps prevent ice crystal formation, which can damage cellular structures . This property is crucial for the successful preservation of stem cells and other sensitive biological materials.

Drug Formulation

Trehalose is increasingly used in pharmaceutical formulations as a stabilizing agent for biologics and vaccines. Its non-toxic nature and ability to maintain the integrity of active ingredients make it an attractive choice for quick-dissolving tablets and other solid dosage forms .

Food Industry

In food technology, this compound serves as a natural sweetener and preservative due to its stability under heat and acidic conditions. It enhances the shelf life of products by preventing moisture loss and microbial growth .

Cosmetic Products

The compound's moisture-retaining properties have led to its incorporation into various cosmetic formulations, providing hydration benefits while stabilizing active ingredients .

Case Studies

Análisis De Reacciones Químicas

Enzymatic Reactions

Beta,beta-trehalose can undergo various enzymatic reactions:

-

Hydrolysis : The breakdown of trehalose into glucose molecules is catalyzed by trehalase enzymes, which are present in many organisms. This reaction can be represented as:

Trehalose+H2OTrehalase2Glucose -

Transgalactosylation : Recent studies have shown that this compound can act as an acceptor in transgalactosylation reactions using β-galactosidases from different sources, such as Bacillus circulans. This process results in the formation of galactosylated derivatives of trehalose, which can have enhanced functional properties. For example:

Chemical Modifications

This compound can also undergo chemical modifications that enhance its properties:

-

Acylation : Trehalose derivatives can be synthesized through acylation reactions, where acyl groups are introduced to the hydroxyl groups on the glucose units. These derivatives often exhibit improved solubility and stability in various applications .

-

Polymerization : Trehalose has been utilized to create biodegradable polymers through ring-opening polymerization techniques. These polymers can be functionalized for specific applications, including drug delivery systems .

Biological Significance

This compound has been found to play significant roles in various biological processes:

Propiedades

Fórmula molecular |

C12H22O11 |

|---|---|

Peso molecular |

342.3 g/mol |

Nombre IUPAC |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1 |

Clave InChI |

HDTRYLNUVZCQOY-NCFXGAEVSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.